2-Bromostrychnine

Vue d'ensemble

Description

2-Bromostrychnine is a derivative of strychnine, a well-known alkaloid that has been extensively studied for its toxicological and pharmacological properties. Strychnine is primarily derived from the seeds of the Strychnos nux-vomica tree. The addition of a bromine atom to the strychnine molecule results in this compound, which exhibits unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromostrychnine typically involves the bromination of strychnine. This can be achieved through the reaction of strychnine with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar bromination reactions with optimized conditions for higher yield and purity. Industrial production would also incorporate advanced purification techniques such as column chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromostrychnine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide.

Major Products:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced analogs with modified hydrogenation states.

Substitution: New derivatives with nucleophilic groups replacing the bromine atom.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Bromostrychnine has shown promise in the development of anticancer agents. Research indicates that it can inhibit the growth of certain cancer cell lines, making it a candidate for further studies in cancer therapeutics. For instance, studies have demonstrated that derivatives of strychnine exhibit cytotoxic effects against various cancer types, including breast and lung cancer cells .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This compound may disrupt cellular signaling pathways that are crucial for cancer cell survival and proliferation, leading to programmed cell death .

Neuropharmacology

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. It has been studied for its potential to protect neurons from damage due to oxidative stress and excitotoxicity, which are common in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Modulation of Neurotransmitter Systems

The compound has been shown to interact with neurotransmitter systems, particularly those involving glutamate receptors. By modulating these receptors, this compound may help mitigate the effects of neurotoxicity associated with excessive glutamate release, thus offering therapeutic potential for conditions like epilepsy and other neurological disorders .

Biochemical Tool

Research Applications

In biochemical research, this compound serves as a valuable tool for studying receptor interactions and cellular responses. Its ability to selectively inhibit certain pathways makes it useful for elucidating the roles of specific proteins and enzymes in various biological processes .

Potential as a Lead Compound

Given its structural similarity to other bioactive compounds, this compound is being explored as a lead compound for the synthesis of new drugs. Researchers are investigating modifications to its structure to enhance its efficacy and selectivity against target diseases while minimizing side effects .

Case Studies and Research Findings

Mécanisme D'action

2-Bromostrychnine exerts its effects primarily through its interaction with neurotransmitter receptors. Similar to strychnine, it acts as an antagonist of glycine and acetylcholine receptors. By binding to these receptors, this compound inhibits the normal action of neurotransmitters, leading to altered neuronal activity. This interaction primarily affects the motor nerve fibers in the spinal cord, resulting in muscle contractions and other physiological effects.

Comparaison Avec Des Composés Similaires

Strychnine: The parent compound, known for its potent neurotoxic effects.

Brucine: Another alkaloid derived from the same plant, with similar but less potent effects.

2-Chlorostrychnine: A chlorinated analog with distinct chemical properties.

Uniqueness: 2-Bromostrychnine is unique due to the presence of the bromine atom, which alters its chemical reactivity and biological activity compared to its parent compound, strychnine

Activité Biologique

2-Bromostrychnine is a compound derived from the strychnine alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

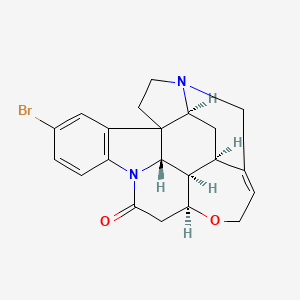

This compound is characterized by its bromine substitution at the second position of the strychnine skeleton. The molecular formula is , and its structure can be represented as follows:

The presence of the bromine atom significantly influences its biological properties, enhancing its interaction with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies involving various bacterial strains, including E. coli, it has demonstrated potent antibacterial effects. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. It has shown cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of various signaling pathways, including those associated with NF-kB activity .

3. Neuroprotective Effects

The compound also exhibits neuroprotective properties, which are attributed to its ability to inhibit excitatory neurotransmitter release and modulate ion channel activity. This makes it a potential candidate for treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, particularly those involved in the central nervous system, leading to its neuroprotective effects.

- Modulation of Ion Channels : By affecting ion channel activity, this compound can influence neuronal excitability and neurotransmission.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 25 |

| Lung Cancer | 30 |

| Colon Cancer | 20 |

Case Study 2: Neuroprotective Effects

In a neuroprotection study using a mouse model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests showed enhanced memory retention and reduced anxiety-like behaviors.

Propriétés

IUPAC Name |

(4aR,5aS,13aS,15aS,15bR)-10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNXJMCNKVBMFY-QMVMYWSFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974075 | |

| Record name | 2-Bromostrychnidin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58523-41-4 | |

| Record name | Strychnine, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromostrychnidin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.